molecular formula C6H9ClN4O B2972270 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide CAS No. 1001755-85-6

4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2972270
CAS No.: 1001755-85-6
M. Wt: 188.62
InChI Key: YZNVUYRLGZFRAG-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, an ethyl group at position 1, and a carbohydrazide (-CONHNH₂) moiety at position 4. This structure combines electron-withdrawing (chloro) and electron-donating (ethyl) groups, which influence its reactivity and physicochemical properties.

Synthesis typically involves Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one, followed by chlorination and hydrazide formation .

Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-2-11-5(6(12)10-8)4(7)3-9-11/h3H,2,8H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVUYRLGZFRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

  • Formation of 1-ethyl-1H-pyrazole-5-carboxylic acid: This is achieved by reacting ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst.

  • Chlorination: The 1-ethyl-1H-pyrazole-5-carboxylic acid undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Hydrazide Formation: The final step involves converting the carboxylic acid group to a hydrazide group using hydrazine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or nitrogen atoms can yield a variety of substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being explored for their biological activity against various targets.

Medicine: In the medical field, derivatives of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide are being investigated for their therapeutic potential. They may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Weight Key Functional Groups Notable Properties/Applications References
4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide 4-Cl, 1-Et, 5-CONHNH₂ 217.67 g/mol Chloro, ethyl, carbohydrazide Hydrogen-bonding networks; potential bioactivity
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 4-Cl, 1-Me, 5-COOH 190.59 g/mol Chloro, methyl, carboxylic acid Higher solubility in polar solvents
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde 5-Cl, 1-Ph, 3-Pr, 4-CHO 248.71 g/mol Chloro, phenyl, aldehyde Antimicrobial activity; crystallizes via C–H⋯O bonds
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one 3-NH₂, 4-C=N–NHPh, 5-ketone 203.21 g/mol Amino, hydrazone, ketone Antipyretic/anti-inflammatory activity
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 5-NH₂, 1-ClCH₂CO, 4-CN 261.4 g/mol Chloroacetyl, nitrile Intermediate in drug synthesis

Substituent Effects on Reactivity and Bioactivity

  • Chloro vs. Methyl Groups : Replacement of the 4-chloro group with methyl (e.g., 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid ) reduces steric hindrance but diminishes electrophilicity, altering reactivity in nucleophilic substitution reactions.
  • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound enables chelation with metal ions, unlike the carboxylic acid analog, which primarily engages in hydrogen bonding . This distinction is critical in designing coordination polymers or enzyme inhibitors.
  • Aromatic vs. Aliphatic Substituents : Phenyl or naphthyl groups (e.g., in compounds) enhance π-π stacking and lipophilicity, improving membrane permeability in drug candidates .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its potential therapeutic properties, and a carbohydrazide moiety that enhances its biological efficacy. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is C5H7ClN4O\text{C}_5\text{H}_7\text{Cl}\text{N}_4\text{O}. The presence of the chloro group and the ethyl substituent on the pyrazole ring contributes to its unique chemical reactivity, allowing for various nucleophilic substitutions and condensation reactions. The carbohydrazide group is significant for forming hydrogen bonds, which can enhance interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide. Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanisms of action often involve cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
4-Chloro-1-ethyl-1H-pyrazole-5-carbohydrazideA549Not specifiedApoptosis induction
4-Chloro-3-methyl-1H-pyrazoleSF-2683.79Cell cycle arrest
Ethyl 5-amino-4-cyano-1H-pyrazoleA54926Induces apoptosis

Other Biological Activities

In addition to anticancer effects, pyrazoles have been reported to exhibit a range of other biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antimicrobial : Some pyrazole compounds demonstrate significant antimicrobial activity against various bacterial strains .

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide can be achieved through several methodologies:

  • Condensation Reactions : Reaction of appropriate hydrazines with carbonyl compounds.
  • Cyclization Reactions : Formation of the pyrazole ring via cyclization of hydrazones.
  • Substitution Reactions : Introduction of chloro and ethyl groups through electrophilic substitution methods .

Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide can be significantly influenced by its structural features. The presence of a chloro group enhances lipophilicity, which may improve cell membrane permeability and target interaction. Additionally, variations in substituents on the pyrazole ring can lead to different biological profiles.

Table 2: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
4-Chloro-1-methyl-1H-pyrazoleMethyl instead of ethylDifferent anticancer profile
4-Chloro-(phenyl)-1H-pyrazolePhenyl substitutionAnti-inflammatory properties
Ethyl 5-amino-4-cyano-1H-pyrazoleAmino and cyano groupsSignificant antimicrobial activity

Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

  • Study on A549 Cell Line : A derivative exhibited an IC50 value indicating significant cytotoxicity, suggesting potential for lung cancer treatment.
  • Anti-inflammatory Activity Assessment : Pyrazole derivatives were tested in vivo for their ability to reduce edema in animal models, demonstrating promising anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole intermediates with hydrazine derivatives. For example, hydrazide formation from pyrazole-4-carboxylic acid esters (e.g., ethyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate) using hydrazine hydrate under reflux conditions in ethanol. Purification typically involves recrystallization or column chromatography .
  • Key Reaction :

     Ethyl ester intermediate + Hydrazine hydrate → Hydrazide product  
     Conditions: Ethanol, reflux, 6–8 hours.  
     Yield optimization: Monitor reaction progress via TLC/HPLC [[2, 13]].  

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches in the carbohydrazide moiety .
  • NMR : Use ¹H/¹³C NMR to resolve ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂), pyrazole ring protons, and hydrazide NH signals .
  • Elemental Analysis : Verify purity by matching calculated and observed C, H, N percentages (deviation <0.3%) .

Q. What are the typical reactivity patterns of the carbohydrazide moiety in this compound?

  • Methodological Answer : The hydrazide group (–CONHNH₂) undergoes condensation with aldehydes/ketones to form hydrazones, which are precursors for heterocyclic systems like oxadiazoles or triazoles. For example, reaction with substituted benzaldehydes in ethanol under acidic catalysis (e.g., acetic acid) yields Schiff bases, which can be cyclized using POCl₃ or other dehydrating agents .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase or prostaglandin synthases). Set up docking grids around active sites (e.g., COX-2 for anti-inflammatory studies) and validate poses using RMSD clustering .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with biological activity. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is recommended .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • SHELXL Refinement : Address disordered ethyl/pyrazole groups using PART instructions and ISOR restraints. Validate thermal parameters (Ueq) for non-hydrogen atoms .
  • Twinned Data : For cases of pseudo-merohedral twinning, use TWIN/BASF commands in SHELXL and verify with Hooft/Y R factors .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., C–H⋯O) using Mercury software to ensure packing stability .

Q. How can synthetic by-products be identified and mitigated during scale-up?

  • Methodological Answer :

  • HPLC-MS Analysis : Detect impurities (e.g., unreacted ester intermediates or over-cyclized products) using reverse-phase C18 columns and electrospray ionization .
  • Reaction Monitoring : Optimize stoichiometry of hydrazine hydrate to ester (1.2:1 molar ratio) to minimize diacylhydrazide formation. Control temperature to avoid decomposition (>120°C) .

Q. What experimental approaches validate the compound’s role in inhibiting enzymatic targets?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., carbonic anhydrase II) with 4-nitrophenyl acetate as a substrate. Calculate IC₅₀ values via nonlinear regression .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .

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